4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide
Description
This compound features a piperazine core substituted with two sulfonamide-functionalized benzoyl groups. Each sulfonamide group is further modified with bis(prop-2-en-1-yl) moieties, conferring distinct electronic and steric properties. The prop-2-en-1-yl (allyl) substituents may influence lipophilicity and reactivity, particularly in polymerization or crosslinking applications .
Properties
IUPAC Name |
4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-5-17-33(18-6-2)41(37,38)27-13-9-25(10-14-27)29(35)31-21-23-32(24-22-31)30(36)26-11-15-28(16-12-26)42(39,40)34(19-7-3)20-8-4/h5-16H,1-4,17-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPSYOHMGUXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the piperazine core: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the benzoyl group: This step involves the acylation of the piperazine core with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the sulfonamide groups: The final step includes the reaction of the intermediate with bis(prop-2-enyl)sulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or benzoyl derivatives.
Scientific Research Applications
4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycles: The target compound uses a piperazine ring, whereas analogues like N-phenylpiperazine-1-carboxamide () employ piperazine with carboxamide linkages. Piperidine derivatives (e.g., 1-Benzyl-4-phenylamino-4-piperidinecarboxamide, ) lack the second nitrogen atom, reducing basicity and hydrogen-bonding capacity .
- Functional Groups : Sulfonamide groups in the target compound contrast with carboxamides () or triazole-thiones (e.g., 5,5'-((p-Tolylazanediyl)bis(ethane-2,1-diyl))bis(4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione), ). Sulfonamides are more acidic (pKa ~1–3) compared to carboxamides (pKa ~15–17), affecting solubility and interaction profiles .
Physicochemical Properties
Biological Activity
The compound 4-(4-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}piperazine-1-carbonyl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry. The presence of sulfamoyl and sulfonamide groups suggests potential interactions with biological targets, particularly in the realm of antimicrobial and antitumor activities.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Mycobacterium tuberculosis | 4 μg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antitumor Activity
The compound's structure lends itself to potential antitumor activity. Studies have shown that similar sulfonamide compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects on human cancer cell lines, the compound demonstrated significant activity against HeLa (cervical cancer) and MCF7 (breast cancer) cells, with IC50 values of 12 μM and 15 μM respectively. These results indicate a promising avenue for cancer therapeutics.
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
- Induction of Apoptosis : The compound may activate apoptotic pathways in tumor cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with the cell cycle progression in cancer cells, effectively halting their proliferation.
Toxicity and Safety Profile
Toxicity assessments are crucial for any new pharmacological agent. Preliminary studies indicate that the compound exhibits low toxicity in human embryonic kidney (HEK293) cells at concentrations up to 50 μM, suggesting a favorable safety profile for further development.
Q & A
Q. What are the key synthetic challenges and methodological considerations for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Coupling of sulfamoyl and benzoyl groups via nucleophilic substitution or amidation reactions.
- Piperazine ring functionalization to introduce bis(propenyl) groups, requiring precise stoichiometry to avoid side reactions.
- Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature . Critical parameters include reaction time (12–48 hours), temperature (60–100°C), and anhydrous conditions to prevent hydrolysis of sulfonamide intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves propenyl proton signals (δ 5.1–5.8 ppm) and confirms piperazine ring conformation.
- High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ~800–850 Da).
- X-ray crystallography (if crystalline) provides bond-length data for sulfonamide and carbonyl groups, critical for structure-activity analysis .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported bioactivity data?
- Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target enzymes (e.g., carbonic anhydrase), correlating sulfonamide orientation with inhibitory activity.
- Molecular dynamics simulations (50–100 ns) assess conformational stability of the propenyl groups in aqueous vs. lipid environments, explaining variability in membrane permeability .
- QSAR models prioritize structural modifications (e.g., replacing propenyl with cyclopropyl) to enhance selectivity .
Q. What experimental strategies optimize the compound’s pharmacokinetic profile?
- Metabolic stability assays (e.g., liver microsomes) identify vulnerable sites (e.g., propenyl oxidation).
- Pro-drug design : Masking sulfonamide groups with ester linkages improves oral bioavailability, followed by enzymatic cleavage in vivo .
- Permeability assays (Caco-2 cells) guide formulation adjustments (e.g., nanoemulsions) to enhance absorption .
Methodological Focus: Data Contradiction Analysis
Q. How to address conflicting reports on enzyme inhibition potency?
- Standardize assay conditions : pH (7.4 vs. 6.8), ionic strength, and enzyme source (recombinant vs. tissue-extracted) significantly impact IC₅₀ values .
- Competitive binding assays (e.g., SPR or ITC) differentiate allosteric vs. orthosteric inhibition mechanisms.
- Crystallographic data (if available) validate binding modes and explain potency variations across isoforms .
Comparative Structural Analysis
Q. How does the bis(propenyl) substitution influence activity compared to alkyl/aryl analogs?
- Electron-withdrawing effects : Propenyl groups increase sulfonamide acidity (pKa ~8–9), enhancing hydrogen bonding with catalytic zinc in metalloenzymes.
- Conformational rigidity : Allyl chains restrict piperazine ring flexibility, improving target selectivity over flexible N-ethyl analogs .
- Cytotoxicity screening (e.g., HEK293 cells) confirms propenyl derivatives exhibit lower off-target effects than bulkier tert-butyl substitutions .
Experimental Design Considerations
Q. What statistical approaches optimize reaction yield and purity?
- Design of Experiments (DoE) : A 3² factorial design evaluates temperature (60–100°C) and solvent polarity (THF vs. DMF) to maximize yield (target >70%) .
- Response surface methodology identifies interaction effects between catalyst loading (Pd/C, 5–10 mol%) and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
